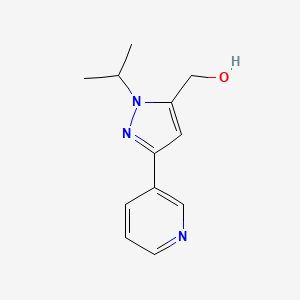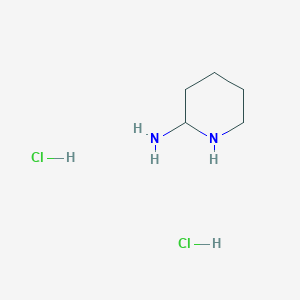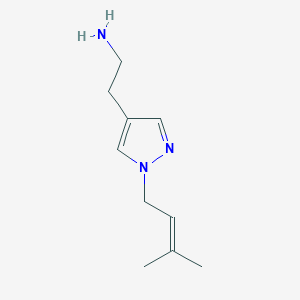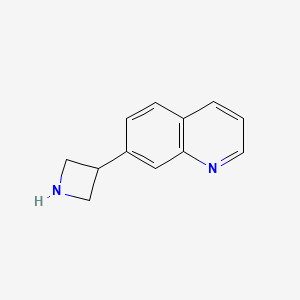
7-(Azetidin-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Azetidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azetidine moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is known for its aromaticity and stability, while the azetidine ring introduces strain and reactivity, making this compound a versatile scaffold for chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-3-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the azetidine moiety. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The azetidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving suitable precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to enhance yield and reduce environmental impact. The use of microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The azetidine ring can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Substituted quinoline and azetidine derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
7-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It serves as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 7-(Azetidin-3-yl)quinoline varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The quinoline ring often interacts with nucleic acids or proteins, while the azetidine ring can enhance binding affinity and specificity. Molecular targets may include kinases, proteases, and other critical enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoline: Shares the quinoline ring but lacks the azetidine moiety, resulting in different reactivity and applications.
Azetidine: Contains the azetidine ring but lacks the quinoline moiety, leading to distinct chemical properties and uses.
Quinoline-based Azetidinones: Compounds that combine quinoline and azetidine structures, similar to 7-(Azetidin-3-yl)quinoline but with variations in substitution patterns.
Uniqueness: this compound is unique due to the combination of the quinoline and azetidine rings, which imparts a balance of stability and reactivity. This duality allows for diverse chemical modifications and a broad range of applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
7-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2 |
InChI-Schlüssel |
IDRXUXAOIJTEHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




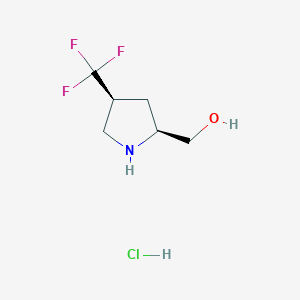
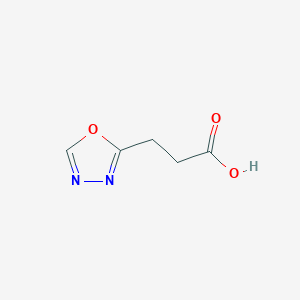
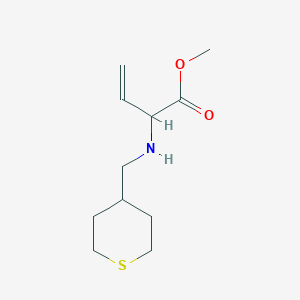

![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
